![molecular formula C11H21NO B3167164 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde CAS No. 917748-60-8](/img/structure/B3167164.png)
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde
Overview
Description
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde, also known as 2,2-dimethyl-3-(3-methyl-piperidin-1-yl)propionaldehyde, is an aldehyde that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and is soluble in water. It is a versatile compound that has been used in the synthesis of several pharmaceuticals, pesticides, and other compounds.
Scientific Research Applications
Synthesis of Tetrahydropyran Derivatives
Research by Boev et al. (2016) delves into the stereodirected reactions of salicilaldehyde derivatives with tert-butyl 3(4)-hydroxy-2(3)-(3-methylbut-2-enyl)-piperidine-1-carboxylates. This method efficiently produces a new heterocyclic system connecting four fused rings, including two tetrahydropyrans, a piperidine, and an aromatic ring, showcasing the versatility of piperidine derivatives in complex organic synthesis (Boev et al., 2016).
Piperidine as a Catalyst in Organic Synthesis
The study by Vilain and Jadot (2010) demonstrates the use of piperidine as a catalyst in the synthesis of angular 6",6"-dimethylpyranoisoflavones, highlighting the catalytic role of piperidine derivatives in facilitating condensation reactions and the formation of complex organic structures (Vilain & Jadot, 2010).
Antiproliferative Activity in Cancer Research
Research into N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines by Berardi et al. (2005) explores the sigma(1) receptor affinity and selectivity, showcasing the potential of methyl substituted piperidine rings in developing tools for tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Heterocyclic Systems Synthesis
Khosravi et al. (2013) developed a method involving Meldrum's acid, aryl aldehydes, and trialkyl phosphites in the presence of piperidine, producing dialkyl {(aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3]dioxin-5-yl]methyl}phosphonate. This showcases the application of piperidine in the synthesis of complex molecules with potential for diverse chemical and pharmaceutical applications (Khosravi et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-3-(3-methylpiperidin-1-yl)propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-5-4-6-12(7-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFAKPGOMNYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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